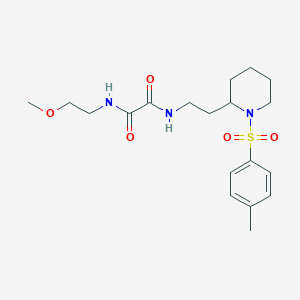

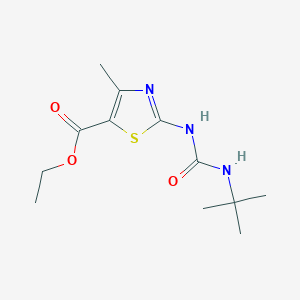

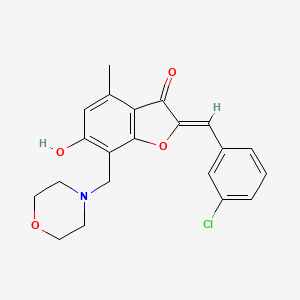

![molecular formula C24H20ClN5O2S B2834689 N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893787-88-7](/img/structure/B2834689.png)

N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of “N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows the compound to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds often involve the use of hydrazonoyl halides as reagents . These compounds can undergo condensation reactions and serve as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Aplicaciones Científicas De Investigación

Adenosine Receptor Antagonism

A foundational study discovered a highly potent adenosine antagonist, CGS 15943, a compound closely related to the triazoloquinazoline family. This compound exhibited significant binding potency at both A1 and A2 receptors and demonstrated antagonist activity against 2-chloroadenosine in guinea pig tracheal strips, highlighting its potential for research into adenosine receptor-related physiological and pathological processes (J. Francis et al., 1988).

Selectivity for Human A3 Receptor Subtype

Further developments led to derivatives of CGS15943 that showed high affinity and selectivity for the human A3 receptor subtype, a notable achievement in targeting specific adenosine receptors. These derivatives, through modifications at the 5-amino group and other positions, demonstrated potential for selective therapeutic targeting of A3 receptors, underscoring the utility of the triazoloquinazoline scaffold in developing receptor subtype-specific agents (Y. C. Kim, X. Ji, K. Jacobson, 1996).

Synthesis and Functionalization

Research into the synthetic pathways of triazoloquinazoline derivatives revealed methods for creating novel compounds with diverse biological activities. The synthesis of triazolo[1,5-a]triazin-7-ones and highly functionalized [1,2,4]triazoles demonstrates the versatility of this chemical framework, enabling the exploration of a wide range of biological applications (M. Heras, David Font, A. Linden, J. M. Villalgordo, 2003).

Antihistaminic and Antimicrobial Potential

A significant body of research has explored the antihistaminic and antimicrobial potentials of triazoloquinazoline derivatives. Studies have identified compounds within this family that exhibit promising H1-antihistaminic activity with minimal sedation, alongside notable antimicrobial and nematicidal properties. These findings suggest the potential of triazoloquinazoline derivatives in developing new therapeutic agents for treating allergic reactions and infectious diseases (V. Alagarsamy, D. Shankar, S. Murugesan, 2008; C. Sanjeeva Reddy, Gaddam Rajesh Kumar, B. Sunitha, 2016).

Direcciones Futuras

The future directions for research on “N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields. Given the broad spectrum of biological activities exhibited by compounds containing a triazole nucleus , there is potential for the development of new drugs and therapeutic agents.

Propiedades

IUPAC Name |

N-benzyl-7-chloro-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O2S/c1-2-16-8-11-19(12-9-16)33(31,32)24-23-27-22(26-15-17-6-4-3-5-7-17)20-14-18(25)10-13-21(20)30(23)29-28-24/h3-14H,2,15H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNGGCKWFXVKRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

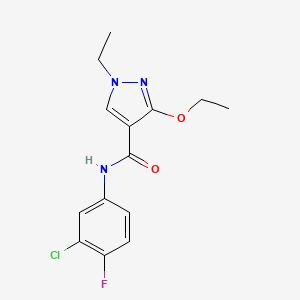

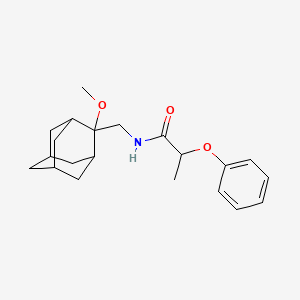

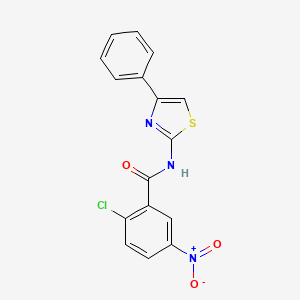

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2834621.png)

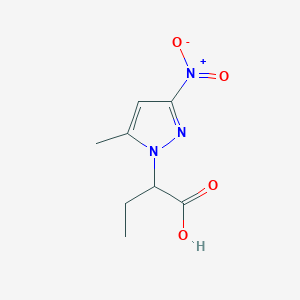

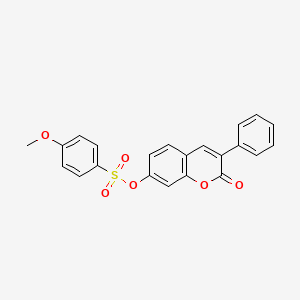

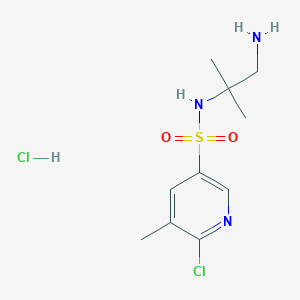

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2834625.png)

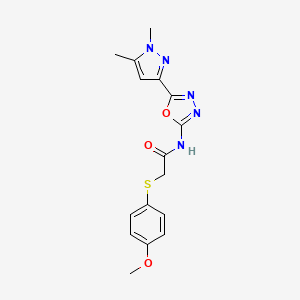

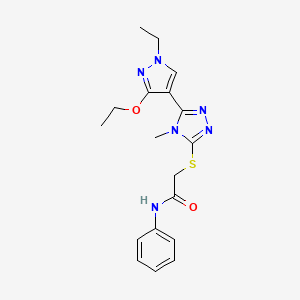

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2834628.png)